molecular formula C10H11N5O B11704216 (5E)-N5-[(4-Methoxyphenyl)methylidene]-1H-1,2,4-triazole-3,5-diamine

(5E)-N5-[(4-Methoxyphenyl)methylidene]-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B11704216
M. Wt: 217.23 g/mol
InChI Key: WXBSBOHCVFBJSS-WUXMJOGZSA-N
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Description

(5E)-N5-[(4-Methoxyphenyl)methylidene]-1H-1,2,4-triazole-3,5-diamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group attached to a triazole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-N5-[(4-Methoxyphenyl)methylidene]-1H-1,2,4-triazole-3,5-diamine typically involves the condensation of 4-methoxybenzaldehyde with 3,5-diamino-1,2,4-triazole under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-N5-[(4-Methoxyphenyl)methylidene]-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

(5E)-N5-[(4-Methoxyphenyl)methylidene]-1H-1,2,4-triazole-3,5-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-N5-[(4-Methoxyphenyl)methylidene]-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context.

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

3-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C10H11N5O/c1-16-8-4-2-7(3-5-8)6-12-10-13-9(11)14-15-10/h2-6H,1H3,(H3,11,13,14,15)/b12-6+

InChI Key

WXBSBOHCVFBJSS-WUXMJOGZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/C2=NNC(=N2)N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=NNC(=N2)N

Origin of Product

United States

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